molecular formula C17H21N5O3 B2775862 8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-09-7

8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2775862
CAS RN: 946280-09-7
M. Wt: 343.387
InChI Key: PEHNJOSXXMNGHM-UHFFFAOYSA-N
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Description

The compound “8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported to involve various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound belongs to a broader class of heterocyclic compounds that have been synthesized for their potential applications in medicinal chemistry. These compounds, including various imidazo[1,2-a]pyrimidine and triazine derivatives, have been explored for their anti-inflammatory, analgesic, and antitumor activities. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antiviral Activity

Another area of application is the development of compounds with antiviral activities. Benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives have been prepared and evaluated for their anti-influenza A virus activities. These compounds demonstrated significant antiviral activities against the H5N1 subtype, indicating their potential as therapeutic agents against avian influenza (Hebishy et al., 2020).

Antitumor Agents

Imidazo[1,2-a]pyrimidine and triazine derivatives have also been synthesized as part of antitumor research. The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, highlights the role of such compounds in cancer therapy. This compound demonstrates curative activity against L-1210 and P388 leukemia, showcasing the potential of imidazo[1,2-a]pyrimidine and triazine derivatives in antitumor applications (Stevens et al., 1984).

CO2 Capture Technology

Research into environmental applications, such as CO2 capture, has also been conducted. Triazine-based benzimidazole-linked polymers (TBILPs) have been synthesized and evaluated for their CO2 adsorption capabilities. These materials demonstrated high selectivity for CO2 over N2, suggesting their utility in CO2 capture technologies (Sekizkardes et al., 2014).

properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-propan-2-yl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-4-25-13-7-5-12(6-8-13)21-9-10-22-16(24)14(19-20-17(21)22)15(23)18-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHNJOSXXMNGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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